Lippsidoquinone

Description

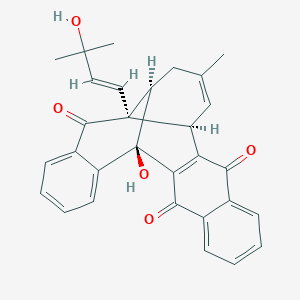

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H26O5 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2R,10R,11R,15R)-2-hydroxy-10-[(E)-3-hydroxy-3-methylbut-1-enyl]-13-methylhexacyclo[14.8.0.02,11.03,8.010,15.018,23]tetracosa-1(16),3,5,7,13,18,20,22-octaene-9,17,24-trione |

InChI |

InChI=1S/C30H26O5/c1-16-14-21-23-24(26(32)18-9-5-4-8-17(18)25(23)31)30(35)20-11-7-6-10-19(20)27(33)29(21,22(30)15-16)13-12-28(2,3)34/h4-14,21-22,34-35H,15H2,1-3H3/b13-12+/t21-,22+,29+,30-/m0/s1 |

InChI Key |

IUEFETCMXIESGM-PDXRWLBWSA-N |

Isomeric SMILES |

CC1=C[C@H]2C3=C(C(=O)C4=CC=CC=C4C3=O)[C@]5([C@H](C1)[C@@]2(C(=O)C6=CC=CC=C65)/C=C/C(C)(C)O)O |

Canonical SMILES |

CC1=CC2C3=C(C(=O)C4=CC=CC=C4C3=O)C5(C(C1)C2(C(=O)C6=CC=CC=C65)C=CC(C)(C)O)O |

Synonyms |

lippsidoquinone |

Origin of Product |

United States |

Isolation and Extraction Methodologies for Lippsidoquinone

Plant Material Sourcing and Preparation (Lippia sidoides and Lippia microphylla)

The initial and critical phase in obtaining lippsidoquinone involves the precise collection and preparation of the plant biomass. Lippia sidoides Cham. and Lippia microphylla Cham., both belonging to the Verbenaceae family, are the principal botanical sources. These plants are predominantly found in the flora of Brazil. vt.eduscielo.br

For experimental and isolation purposes, plant materials are typically collected from their native regions. For instance, L. sidoides has been sourced from Mossoró in the state of Rio Grande do Norte and Gurupi in the state of Tocantins, Brazil. vt.edutandfonline.comthieme-connect.com Similarly, L. microphylla has been collected in regions such as Crato, Ceará State, Brazil. unil.ch Voucher specimens are often deposited in a herbarium to ensure botanical identification and for future reference. nih.govcropj.com

The preparation of the plant material is a crucial step to ensure the stability and accessibility of the target compounds for extraction. Studies report that different parts of the plant can be used; this compound itself was isolated from Lippia sidoides, while the roots of Lippia microphylla are noted for yielding other naphthoquinones. plos.orgabs-biotrade.infonih.gov The general preparation process involves several key stages:

Drying: After harvesting, the leaves or roots are dried. This can be achieved through various methods, including air-drying at room temperature, drying in the shade, or using a kiln. tandfonline.comthieme-connect.comnih.gov This process reduces the moisture content, preventing microbial degradation and concentrating the secondary metabolites.

Grinding: The dried plant material is then pulverized into a fine powder using a knife mill or a domestic food processor. thieme-connect.comnih.gov This increases the surface area of the plant material, which significantly enhances the efficiency of the subsequent solvent extraction.

Storage: The powdered or prepared plant material is often stored in controlled conditions to prevent degradation of the chemical constituents. Methods include conditioning in vacuum-sealed plastic bags and storage in a freezer. thieme-connect.com

Table 1: Sourcing and Preparation of Lippia Species

| Plant Species | Collection Location (Example) | Plant Part Used | Preparation Method | Reference |

|---|---|---|---|---|

| Lippia sidoides | Mossoró, Rio Grande do Norte, Brazil | Leaves, Aerial Parts | Dried in shade, ground in a processor, stored in freezer. | thieme-connect.com |

| Lippia sidoides | Gurupi, Tocantins, Brazil | Leaves | Kiln-dried, washed, and sliced. | tandfonline.com |

| Lippia microphylla | Crato, Ceará, Brazil | Fresh Leaves | Triturated for hydrodistillation. | unil.chcropj.com |

| Lippia microphylla | Unknown | Roots | Dried and subjected to ethanol (B145695) extraction for quinone isolation. | plos.orgnih.gov |

Optimized Solvent Extraction Techniques (e.g., Ethanol Extracts)

The extraction of this compound from the prepared plant material is most effectively achieved using solvent extraction. Research has demonstrated that ethanol is a particularly effective solvent for this purpose. Specifically, this compound, along with eleven other known compounds, was successfully isolated from the ethanol extracts of Lippia sidoides. abs-biotrade.infounizik.edu.ngacs.org

The standard procedure involves the maceration of the powdered plant material in ethanol at room temperature. For example, powdered leaves of L. sidoides have been macerated with 95% ethanol (EtOH) in a 1:5 weight/volume ratio. nih.gov This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting ethanol solution is then filtered and concentrated under reduced pressure, often using a rotary evaporator at a temperature below 40°C, to yield a crude ethanol extract (EELS). nih.gov

While ethanol extraction is preferential for isolating quinones like this compound, other methods are used for different classes of compounds from Lippia species. nih.gov Techniques such as hydrodistillation and steam distillation are commonly employed to extract essential oils, which are rich in volatile terpenoids like thymol (B1683141) and carvacrol (B1668589), but not suitable for non-volatile quinones. vt.edutandfonline.comnih.gov Supercritical fluid extraction (SFE) with pressurized carbon dioxide has also been explored for L. sidoides, offering an alternative that avoids organic solvents, though its yield for quinones compared to ethanol extraction is not well-established. scielo.br

Table 2: Comparison of Extraction Methods for Lippia sidoides

| Extraction Method | Target Compounds | Typical Solvent/Medium | General Findings | Reference |

|---|---|---|---|---|

| Ethanol Maceration | Naphthoquinones (incl. This compound), Flavonoids | 95% Ethanol | Proven effective for isolating this compound and other quinones. | nih.govabs-biotrade.infoacs.org |

| Steam Distillation / Hydrodistillation | Essential Oils (Volatiles like Thymol, Carvacrol) | Water/Steam | High yield for volatile components, not for fixed quinones. | scielo.brtandfonline.comnih.gov |

| Supercritical Fluid Extraction (SFE) | Essential Oils, Oleoresins | Pressurized CO₂ | Yields ranged from 2.12% to 3.29% for total extract. | scielo.br |

Chromatographic Separation and Purification Strategies

Following the initial solvent extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, a systematic chromatographic purification process is essential to isolate this compound in its pure form. This typically involves a combination of column chromatography and preparative high-performance liquid chromatography (HPLC). chemistryviews.orgorgchemboulder.comlongdom.org

Preparative Liquid Chromatography (e.g., HPLC)

Preparative HPLC is a high-resolution technique used in the final stages of purification to isolate specific compounds from complex fractions. tarosdiscovery.comthermofisher.com While detailed parameters for the specific isolation of this compound are not extensively published in readily available literature, the process for similar natural products involves injecting a concentrated fraction from a preliminary separation onto an HPLC column. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a gradient mixture of solvents, such as water and acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as quinones exhibit strong UV absorbance. Fractions are collected automatically based on the elution time of the target peak, and the purity of the isolated compound is subsequently confirmed by analytical HPLC and spectroscopic methods. tarosdiscovery.comresearchgate.net

Other Isolation Techniques for Complex Natural Mixtures

Before the final purification by preparative HPLC, the crude ethanol extract undergoes preliminary fractionation using other chromatographic techniques. The most common method is column chromatography (CC). chemistryviews.orgorgchemboulder.com The crude extract is adsorbed onto a solid stationary phase, typically silica (B1680970) gel, packed into a glass column. researchgate.net

A solvent or a mixture of solvents (the mobile phase) is then passed through the column. By gradually increasing the polarity of the mobile phase (e.g., starting with hexane (B92381) and gradually adding ethyl acetate (B1210297) and then methanol), compounds are separated based on their polarity. longdom.org Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest. khanacademy.org Studies on L. sidoides have successfully used silica gel column chromatography to isolate various naphthoquinoids. researchgate.net This initial separation is crucial for reducing the complexity of the mixture before subjecting it to more refined techniques like preparative HPLC.

The entire process, from plant material to pure compound, relies on the differential physicochemical properties of the molecules within the extract, allowing for the successful isolation of this compound.

Comprehensive Structural Elucidation of Lippsidoquinone

Spectroscopic Characterization Techniques

The structural framework of lippsidoquinone was established by analyzing its spectral data, which provided conclusive evidence for its atomic connectivity and stereochemistry. acs.orgnih.gov The application of one-dimensional and two-dimensional NMR experiments, in conjunction with IR and MS analysis, was pivotal in the complete characterization of this natural product. nih.govacs.orgtargetmol.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as the cornerstone for the structural elucidation of this compound, offering a detailed view of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound revealed the presence of signals corresponding to aromatic protons, olefinic protons, and methyl groups, providing initial clues about the key structural fragments. The ¹³C NMR spectrum, in turn, accounted for all the carbon atoms in the molecule, distinguishing between quaternary, methine, methylene, and methyl carbons. This initial 1D NMR data laid the groundwork for more complex 2D NMR analysis. acs.orgnih.gov

A suite of 2D NMR experiments was employed to establish the connectivity between different atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment was instrumental in identifying proton-proton coupling networks, allowing for the tracing of adjacent proton systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlated each proton signal with its directly attached carbon atom, facilitating the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule.

Through the combined interpretation of these 2D NMR spectra, the complete planar structure and relative configuration of this compound were determined. researchgate.net

The comprehensive analysis of 1D and 2D NMR data enabled the complete assignment of all proton (¹H) and carbon (¹³C) chemical shifts for the dimeric structure of this compound. researchgate.net These assignments are critical for the definitive structural confirmation of the molecule.

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 2 | 154.8 | |

| 3 | 118.0 | 6.84 (s) |

| 4 | 182.5 | |

| 4a | 134.8 | |

| 5 | 126.5 | 7.98 (d, 8.0) |

| 6 | 133.2 | 7.62 (t, 8.0) |

| 7 | 134.1 | 7.68 (t, 8.0) |

| 8 | 126.8 | 8.04 (d, 8.0) |

| 8a | 131.0 | |

| 9 | 184.8 | |

| 9a | 132.1 | |

| 1' | 22.8 | 3.42 (d, 7.0) |

| 2' | 121.8 | 5.20 (t, 7.0) |

| 3' | 132.5 | |

| 4' | 25.8 | 1.80 (s) |

| 5' | 17.8 | 1.68 (s) |

Data obtained in CDCl₃. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Two-Dimensional (2D) NMR Analysis (COSY, HMQC, HMBC, NOESY)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was utilized to identify the key functional groups present in the this compound molecule. nih.govscribd.com The IR spectrum displayed characteristic absorption bands indicating the presence of:

Hydroxyl groups (-OH): A broad absorption band in the region of 3400 cm⁻¹.

Conjugated carbonyl groups (C=O): Strong absorption bands around 1675 cm⁻¹, typical for quinone systems.

Aromatic rings (C=C): Absorptions in the region of 1580-1591 cm⁻¹. researchgate.net

These IR data provided corroborating evidence for the naphthoquinone core and the presence of hydroxyl substituents, consistent with the structure determined by NMR spectroscopy. nih.govresearchgate.net

Confirmation of Dimeric Prenylated Naphthoquinone Skeleton

This compound was identified as a new prenylated naphthoquinone. acs.orgnih.gov Its structure was established through a comprehensive application of modern spectroscopic techniques, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR), Electron Ionization Mass Spectrometry (EIMS), and Infrared (IR) spectroscopy. acs.orgnih.govresearchgate.net The data obtained from these analyses confirmed that this compound possesses a dimeric structure. unizik.edu.ngvt.edu

The elucidation process involved a combination of methods to build a complete picture of the molecule's framework. EIMS provided crucial information regarding the molecular weight and fragmentation patterns, offering initial clues to its dimeric nature. IR spectroscopy helped identify key functional groups present in the molecule. The most detailed information came from an extensive analysis of 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY, HMQC, and HMBC), which allowed for the precise assignment of proton and carbon signals and established the connectivity between different parts of the molecule, ultimately confirming the dimeric prenylated naphthoquinone skeleton. acs.orgnih.govnih.gov

Table 1: Spectroscopic Methods Used in the Structural Elucidation of this compound

| Spectroscopic Technique | Information Yielded | Reference |

|---|---|---|

| 1D NMR (¹H & ¹³C) | Provided data on the chemical environment of individual protons and carbons. | acs.org, nih.gov |

| 2D NMR (COSY, HMQC, HMBC) | Established proton-proton and proton-carbon correlations, revealing the connectivity of the molecular skeleton. | acs.org, nih.gov, nih.gov |

| EIMS | Determined the molecular mass and fragmentation patterns, supporting the proposed dimeric structure. | acs.org, nih.gov |

| IR Spectroscopy | Identified characteristic functional groups within the molecule. | acs.org, nih.gov |

Comparative Structural Analysis with Co-occurring Naphthoquinones in Lippia Species

The genus Lippia is a known source of various non-volatile secondary metabolites, including naphthoquinones. jsirjournal.com Phytochemical investigations of species such as Lippia sidoides and Lippia microphylla have led to the isolation of several related quinone compounds. researchgate.net this compound was isolated from Lippia sidoides alongside other known compounds, including the dimeric naphthoquinone tectol (B1210962) and tecomaquinone I. acs.orgresearchgate.netresearchgate.net

A comparative analysis reveals structural similarities and differences between this compound and other naphthoquinones from the genus. Like this compound, microphyllaquinone, isolated from the roots of Lippia microphylla, is also a dimeric naphthoquinone. nih.govresearchgate.net This suggests that dimerization may be a notable biosynthetic pathway for naphthoquinones within certain Lippia species.

Other related but structurally simpler naphthoquinones found in the genus include lapachenol, isocatalpanol, and catalpanol. researchgate.netresearchgate.net These compounds, unlike this compound and tectol, are monomeric. researchgate.net The structural foundation of these compounds is typically a naphthoquinone core, often with prenyl or other side-chain modifications, which can then undergo further transformations such as dimerization to form more complex structures like this compound. researchgate.net

Table 2: Comparison of Naphthoquinones Found in Lippia Species

| Compound | Species Source | Structural Class | Key Feature | Reference |

|---|---|---|---|---|

| This compound | Lippia sidoides | Dimeric Prenylated Naphthoquinone | Dimer | acs.org, researchgate.net |

| Tectol | Lippia sidoides | Dimeric Naphthoquinone | Dimer | acs.org, researchgate.net |

| Microphyllaquinone | Lippia microphylla | Dimeric Prenylated Naphthoquinone | Dimer | researchgate.net, nih.gov |

| Tecomaquinone I | Lippia sidoides, Lippia microphylla | Naphthoquinone | Monomer | researchgate.net, researchgate.net, researchgate.net |

| Lapachenol | Lippia sidoides | Naphthoquinone | Monomer | researchgate.net, researchgate.net |

| Isocatalpanol | Lippia sidoides | Naphthoquinone | Monomer | researchgate.net, researchgate.net |

| Catalpanol | Lippia sidoides | Naphthoquinone | Monomer | researchgate.net |

Biosynthetic Pathways of Naphthoquinones and Proposed Route for Lippsidoquinone

General Pathways for Plant 1,4-Naphthoquinone (B94277) Biosynthesis

Plants have evolved several distinct biochemical routes to synthesize the 1,4-naphthoquinone skeleton, highlighting a remarkable instance of convergent evolution. biorxiv.org These pathways utilize different primary metabolites as starting materials, yet all converge on the formation of the characteristic bicyclic ring system. The biosynthesis of a prenylated naphthoquinone like Lippsidoquinone likely involves contributions from three major pathways: the Shikimate pathway, Polyketide Synthase (PKS) dependent routes, and the Mevalonate (B85504) pathway.

Shikimate Pathway Derivations (e.g., via Chorismate)

The Shikimate pathway is a central route in plant metabolism, responsible for the production of aromatic amino acids and a plethora of other aromatic compounds. nih.govsisef.org In the context of naphthoquinone biosynthesis, the pathway proceeds through the key intermediate, chorismate. acs.orgmdpi.com From chorismate, the synthesis of the naphthoquinone ring can occur via the o-succinylbenzoate (OSB) pathway. acs.orgdovepress.com

This process begins with the conversion of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (ICS) . acs.orgresearchgate.net Isochorismate then undergoes a series of enzymatic transformations, including the addition of α-ketoglutarate, to form o-succinylbenzoic acid (OSB). dovepress.comresearchgate.net Subsequent activation of OSB to its coenzyme A ester (OSB-CoA) is followed by a cyclization reaction to yield 1,4-dihydroxy-2-naphthoate (DHNA), a direct precursor to the naphthoquinone core. acs.orgresearchgate.net This pathway is responsible for the biosynthesis of phylloquinone (vitamin K1) in all plants and is also a source for specialized naphthoquinones like lawsone and juglone. acs.org

Polyketide Synthase (PKS) Dependent Routes (e.g., Type III PKS, Acetate-Malonate Pathway)

An alternative route to the naphthoquinone nucleus is the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks. acs.orgresearchgate.net This pathway is particularly relevant for the biosynthesis of naphthoquinones like plumbagin (B1678898) and 7-methyljuglone. researchgate.netacs.org The core of this pathway involves the sequential condensation of acetate (B1210297) and malonate units, a process catalyzed by polyketide synthases (PKS) . acs.orgresearchgate.net

In plants, Type III PKS enzymes are responsible for catalyzing the formation of the polyketide chain through a series of decarboxylation, condensation, and cyclization reactions. acs.org For example, the biosynthesis of plumbagin is initiated by the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to form a hexaketide backbone, which then undergoes cyclization and further modifications to yield the final naphthoquinone. acs.org This acetate-malonate pathway represents a distinct evolutionary origin for naphthoquinones compared to the shikimate-derived route. acs.orgresearchgate.net

Mevalonate Pathway Contribution for Prenyl Moieties

The attachment of isoprenoid side chains, a key feature of this compound, is accomplished through the isoprenoid biosynthesis pathways. Plants possess two such pathways: the mevalonate (MVA) pathway, which operates primarily in the cytosol and mitochondria, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. acs.orgresearchgate.net While the MEP pathway is the dominant source for many isoprenoids, the MVA pathway is known to provide the precursors for the prenylation of certain classes of specialized metabolites, including some naphthoquinones. acs.orgoup.comchemrxiv.org

The MVA pathway begins with acetyl-CoA and proceeds through mevalonic acid to produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net These activated isoprenoid units are then transferred to the naphthoquinone core by enzymes known as prenyltransferases . nih.govredalyc.org These enzymes catalyze the formation of a carbon-carbon bond between the aromatic ring and the prenyl group, thereby increasing the structural diversity and lipophilicity of the resulting molecule. researchgate.netnih.gov

Hypothetical Biosynthetic Cascade for this compound Dimer Formation

The biosynthesis of this compound, being a dimeric prenylated naphthoquinone, is proposed to occur through a multi-step process that begins with the formation of a monomeric precursor, followed by an oxidative dimerization event. While the precise monomeric unit of this compound has not been definitively identified, it is likely a prenylated naphthoquinone synthesized via the pathways described above. A plausible monomer would be a derivative of lapachol (B1674495) or a similar prenylated 1,4-naphthoquinone.

The dimerization itself is hypothesized to be an oxidative coupling reaction. Such reactions are common in the biosynthesis of dimeric natural products and can be catalyzed by various oxidoreductase enzymes, such as laccases or peroxidases. redalyc.orgnih.gov These enzymes can generate radical intermediates from the monomeric naphthoquinone precursors. d-nb.info The subsequent coupling of these radicals would lead to the formation of a C-C or C-O-C bond, linking the two monomeric units.

In the case of this compound, the linkage appears to be a C-C bond between the naphthoquinone rings of two identical or similar prenylated monomeric units. The specific regioselectivity of this coupling would be determined by the active site of the responsible enzyme. The process can be envisioned as follows:

Formation of Monomeric Precursor: A prenylated 1,4-naphthoquinone monomer is synthesized through the combined action of the shikimate or polyketide pathway (for the naphthoquinone core) and the mevalonate pathway (for the prenyl side chain).

Oxidative Activation: A laccase or peroxidase enzyme catalyzes the one-electron oxidation of two molecules of the monomeric precursor, generating two reactive phenoxy radicals.

Radical-Radical Coupling: The two radicals then couple in a specific orientation to form the dimeric structure of this compound.

Rearomatization/Stabilization: The resulting coupled intermediate may undergo further enzymatic or spontaneous reactions to achieve the final, stable structure of this compound.

This proposed cascade is supported by the known biosynthetic mechanisms of other dimeric naphthoquinones, such as biflaviolin and hybocarpone, where oxidative dimerization of monomeric precursors is a key step. dovepress.com

Identification of Potential Key Enzymes and Genetic Elements in Naphthoquinone Biosynthesis

The biosynthesis of complex natural products like this compound is orchestrated by a suite of specific enzymes encoded by corresponding genes. Based on the general and hypothetical pathways discussed, several key enzyme families are likely involved:

| Enzyme Class | Function in Naphthoquinone Biosynthesis | Potential Role in this compound Formation |

| Isochorismate Synthase (ICS) | Converts chorismate to isochorismate, a key entry point into the shikimate-derived naphthoquinone pathway. acs.orgresearchgate.net | Potentially involved in the synthesis of the naphthoquinone core of the monomeric precursor. |

| Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone from acetate and malonate units in the PKS-dependent pathway. acs.orgresearchgate.net | An alternative route for the synthesis of the naphthoquinone core of the monomeric precursor. |

| Prenyltransferases (PTs) | Catalyze the attachment of prenyl groups (from IPP/DMAPP) to the aromatic naphthoquinone nucleus. nih.govredalyc.org | Crucial for the addition of the isoprenoid side chains to the monomeric units of this compound. |

| Oxidoreductases (Laccases/Peroxidases) | Catalyze the oxidative coupling of monomeric phenols or naphthoquinones to form dimeric structures. redalyc.orgnih.gov | The key enzymatic step responsible for the dimerization of the prenylated monomeric precursors to form this compound. |

| Cytochrome P450 Monooxygenases | Often involved in the hydroxylation, oxidation, and other tailoring reactions of the naphthoquinone scaffold. | May be involved in modifying the monomeric precursor before or after dimerization. |

| Methyltransferases | Catalyze the addition of methyl groups to the naphthoquinone structure, as seen in compounds like tectoquinone. nih.govresearchgate.net | Potentially involved in tailoring reactions, although the structure of this compound itself is not reported to be methylated. |

The identification and characterization of the specific genes encoding these enzymes in Lippia sidoides would be necessary to fully elucidate the biosynthetic pathway of this compound. This would likely involve transcriptomic analysis of the plant tissues where this compound is produced, followed by gene cloning and functional characterization of the encoded enzymes.

Biological Activity Research and Mechanistic Investigations of Lippsidoquinone

In Vitro Anti-proliferative Activity in Research Cell Models

Studies have primarily focused on the effects of Lippsidoquinone on the growth of human leukemia cell lines.

Activity against Human Leukemia Cell Lines (HL-60, CEM)

This compound has demonstrated significant cytotoxic activity against the human promyelocytic leukemia cell line (HL-60) and the human T-cell acute lymphoblastic leukemia cell line (CEM). researchgate.net Research has shown that this compound inhibits the proliferation of these cancer cell lines. researchgate.netnih.gov The effectiveness of a compound in inhibiting cell proliferation is often quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.govnih.gov While specific IC50 values for this compound against HL-60 and CEM cells are not consistently reported across all public literature, its activity has been noted as significant in studies evaluating compounds from Lippia sidoides. researchgate.netscribd.com

Comparative Biological Efficacy with Related Naphthoquinones (e.g., Tectol)

The cytotoxic properties of this compound have been evaluated alongside other known compounds, including the related naphthoquinone, Tectol (B1210962). researchgate.net Tectol, also isolated from Lippia sidoides, has shown activity against HL-60 and CEM cell lines. researchgate.netabs-biotrade.inforesearchgate.net Comparative studies indicate that both this compound and Tectol are among the compounds from this plant source that exhibit notable cytotoxic effects against these specific human leukemia cell lines. researchgate.net

Table 1: Investigated Biological Activities of this compound and Tectol

| Compound | Cell Lines | Activity |

|---|---|---|

| This compound | HL-60, CEM | Cytotoxic |

| Tectol | HL-60, CEM | Cytotoxic |

Exploration of Proposed Cellular Mechanisms of Action

The biological activity of naphthoquinones is often linked to their ability to participate in redox cycling and interact with cellular components.

Role of Reactive Oxygen Species (ROS) Generation in Naphthoquinone Bioactivity

A primary mechanism proposed for the bioactivity of naphthoquinones is their ability to generate reactive oxygen species (ROS). mdpi.comresearchgate.netmdpi.com Naphthoquinones can undergo redox cycling, where they are reduced to semiquinones and hydroquinones. d-nb.info These reactive intermediates can then react with molecular oxygen to produce superoxide (B77818) anions and other ROS. researchgate.netd-nb.infonih.gov An increase in intracellular ROS levels can lead to oxidative stress, a condition where the balance between ROS and antioxidants is disrupted. mdpi.comd-nb.info This oxidative stress can cause damage to cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death. d-nb.info This mechanism is considered fundamental to the cytotoxic activity of many naphthoquinone-derived compounds. mdpi.com

Investigations into Specific Intracellular Targets or Signaling Pathways

The accumulation of ROS can trigger various intracellular signaling cascades that contribute to the cellular response. units.itpatnawomenscollege.in While specific signaling pathways directly modulated by this compound are not yet fully elucidated, research into other naphthoquinones provides potential avenues of investigation. For example, some naphthoquinones have been shown to influence pathways such as the MAPK/ERK pathway and to affect the activity of transcription factors. mdpi.comki.se Signal transduction involves a series of events where an extracellular signal is converted into a specific cellular response through the activation of various proteins and second messengers. units.itpatnawomenscollege.incusabio.com The precise intracellular targets and the sequence of signaling events following treatment with this compound remain an area for further research.

Phenotypic Analysis in Cellular Research Models

The observable effects of a compound on cells, known as the phenotype, provide insights into its biological activity.

In the context of this compound, the primary phenotypic outcomes observed in research models are the inhibition of cell proliferation and a reduction in cell viability. researchgate.netsusupport.combioradiations.com Cell proliferation is the process of increasing cell numbers through division, a hallmark of cancer is uncontrolled proliferation. susupport.comtelight.eu Cell viability, on the other hand, is a measure of the proportion of live, healthy cells within a population. susupport.combioradiations.com Assays used to measure these effects, such as the MTT assay, quantify the metabolic activity of cells, which generally correlates with the number of viable, proliferating cells. researchgate.netresearchgate.net The reported cytotoxicity of this compound against HL-60 and CEM cells indicates a significant impact on their viability and ability to proliferate. researchgate.netnih.govresearchgate.net

Synthetic and Semisynthetic Approaches to Lippsidoquinone and Its Analogues

Strategies for Total Synthesis of Prenylated Naphthoquinones

Lippsidoquinone is derived from a prenylated naphthoquinone unit. The total synthesis of such units is a significant area of research, driven by the biological importance of this class of compounds, which includes Vitamin K derivatives. mdpi.comnih.gov Key strategies focus on constructing the naphthoquinone core and introducing the isoprenoid (prenyl) side chain with precision.

Common synthetic strategies include:

Electrophilic Ring Methods : Friedel-Crafts alkylation is a classic and attractive method that typically involves reacting a naphthoquinone precursor, such as menadiol (B113456) (the hydroquinone (B1673460) form of menadione), with a prenyl source. nih.gov For instance, the synthesis of Vitamin K₁ has been achieved via Friedel-Crafts acylation using phytobromine and 2-methyl-1,4-naphthoquinone, although early methods suffered from low yields. preprints.org More advanced variations use Lewis acids like BF₃∙OEt₂ to catalyze the intramolecular alkylation of a phenol (B47542) with an O-alkyl side chain, which rearranges to form the C-alkylated product. nih.gov

Metal-Mediated Reactions : These methods offer improved yields and regioselectivity. For example, the synthesis of Vitamin K analogs has been significantly enhanced by coupling a protected naphthoquinone cuprate (B13416276) with phytyl bromine or by using nickel chloride and triphenylphosphine (B44618) to catalyze the coupling of a chloromethylated naphthoquinone with a prenyl source. preprints.org

Oxidation of Naphthalene (B1677914) Precursors : A convenient and widely used strategy involves the oxidation of a substituted naphthalene to form the corresponding naphthoquinone. mdpi.compreprints.org Common oxidizing agents include cerium ammonium (B1175870) nitrate (B79036) (CAN), which is effective under mild conditions, as well as silver(I) oxide (Ag₂O) and periodic acid. mdpi.com The challenge with this approach often lies in controlling the regioselectivity of the oxidation when the naphthalene ring has multiple substituents. mdpi.com

Pericyclic Reactions : Reactions like the Diels-Alder cycloaddition can be employed to construct the bicyclic naphthoquinone system from simpler starting materials.

Side Chain Elaboration : In some approaches, a simple alkyl group on the naphthoquinone ring is extended or modified to build the full prenyl side chain. nih.gov

A notable synthesis of mollugin, a naturally occurring prenylated naphthoquinone, was achieved with a key step involving the prenylation of 1,4-dihydroxynaphthalene-2-carboxylic acid, which led to a spontaneous pyran ring formation, followed by oxidation to yield the final product. researchgate.net

Methodologies for Semisynthetic Modification of Natural Naphthoquinones

Semisynthesis leverages the complex structures of naturally abundant naphthoquinones as starting materials for chemical modification. This approach is often more efficient than total synthesis for creating a library of related compounds. The primary goals are typically to enhance biological activity, improve solubility, reduce toxicity, or overcome drug resistance mechanisms. nih.govrsc.org

A prominent example is the modification of purpuromycin, a natural antibiotic with a broad spectrum of activity. nih.gov To improve its therapeutic potential, particularly its solubility and serum binding characteristics, chemical modifications were performed on the naphthoquinone system. This led to a series of new derivatives, including 7'-amino, 7'-methylamino, and 7'-ethylamino variants of 7'-demethoxypurpuromycin, which showed enhanced activity against key vaginal pathogens like Trichomonas vaginalis and Gardnerella vaginalis. nih.gov

Similarly, the naphthalenoid ansamycin (B12435341) class of antibiotics, which includes rifamycin, has been extensively modified through semisynthesis. rsc.org These modifications are crucial for pharmaceutical applications and aim to create derivatives with improved physicochemical properties and the ability to combat bacterial resistance. rsc.org Structural alterations are made to both the ansa chain and the naphthalenoid core to fine-tune the biological activity of these compounds. rsc.org

Chemical Derivatization for Analog Production

Creating analogues of a lead compound is fundamental to medicinal chemistry for exploring structure-activity relationships. For naphthoquinones, derivatization strategies often target the quinone ring, which is susceptible to various chemical transformations.

The electrophilic nature of the naphthoquinone ring makes it a prime target for nucleophiles. nih.govnih.gov The Michael-type addition reaction is a common pathway for derivatization, where nucleophiles attack one of the activated carbons of the quinone system. nih.govrsc.org

Thiol Adducts : Naphthoquinones readily react with thiols, such as N-acetyl-L-cysteine and glutathione (B108866) (GSH). nih.govnih.gov For example, a series of naphthoquinones including menadione (B1676200) and plumbagin (B1678898) have been reacted with N-acetyl-L-cysteine to form stable adducts. nih.gov These reactions are significant as the interaction with cellular thiols like GSH is a key part of the biological mechanism of many quinones. nih.gov

Amine Adducts : Amines are effective nucleophiles for modifying the naphthoquinone scaffold. rsc.org The reaction of 1,4-naphthoquinone (B94277) with primary or secondary amines can yield 2-amino-1,4-naphthoquinone derivatives. rsc.org In some cases, this occurs via a direct nucleophilic addition followed by oxidation of the resulting hydroquinone. rsc.org Alternatively, nucleophilic aromatic substitution can be employed, where a leaving group on the ring (e.g., a halogen or a sulfonate group) is displaced by an amine. rsc.orgbeilstein-journals.org

A summary of nucleophilic reactions on the naphthoquinone core is presented below.

| Nucleophile Type | Reaction Type | Product Example | Reference(s) |

| Thiol (N-acetyl-L-cysteine) | Michael Addition | N-acetyl-L-cysteine-naphthoquinone adduct | nih.gov |

| Amine (Aniline) | Oxidative Addition | N-aryl-2-amino-1,4-naphthoquinone | researchgate.net |

| Amine (Aliphatic/Aromatic) | Nucleophilic Substitution | 4-Alkylamino-1,2-naphthoquinone | beilstein-journals.org |

| Azide Ion | Nucleophilic Substitution | 4-Azido-1,2-naphthoquinone | beilstein-journals.org |

| Alkene (1,1-Dialkoxyethene) | 1:2 Addition | Anthraquinone derivative | publish.csiro.au |

This table provides illustrative examples of nucleophilic reactions used to derivatize the naphthoquinone scaffold.

More advanced synthetic methods provide powerful tools for creating diverse and complex naphthoquinone analogues.

C-H Activation : This strategy allows for the direct functionalization of a carbon-hydrogen bond, avoiding the need for pre-functionalized starting materials and thus offering a more atom-economical route. nih.govanr.fr Rhodium(III)-catalyzed C-H activation has been used to react electron-deficient naphthoquinones with alkynes, leading to the one-pot synthesis of complex tetracyclic naphthoxazoles. nih.gov Similarly, Rh-catalyzed C-H bond activation has enabled the synthesis of novel selenium-containing 1,4-naphthoquinone derivatives. mdpi.com Copper(II) acetate (B1210297) has also been shown to catalyze the oxidative C-H functionalization and coupling of 1,4-naphthoquinone with anilines. researchgate.net Furthermore, metal-free C-H functionalization has been achieved, for instance, by using imidazole (B134444) to perform C-N bond formation on the naphthoquinone ring. acs.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. rsc.orgmdpi.com This strategy is exceptionally useful for rapidly generating libraries of complex molecules. Lawsone (2-hydroxy-1,4-naphthoquinone) is a particularly versatile building block in MCRs for synthesizing a wide array of biologically relevant heterocyclic compounds. researchgate.netresearchgate.net For example, a four-component reaction between 1,4-naphthoquinone, a benzaldehyde (B42025) derivative, tetronic acid, and ammonium acetate can produce complex dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-triones. rsc.orgnih.gov These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization, to quickly build molecular complexity. nih.gov

Advanced Analytical Methodologies for Lippsidoquinone Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental in the analysis of complex mixtures containing Lippsidoquinone, enabling the separation of the target compound from a myriad of other phytochemicals present in the plant extract.

Ultra-High Performance Liquid Chromatography (UHPLC) for Metabolite Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the metabolite profiling of plant extracts such as those from Lippia species. cymitquimica.comresearchgate.netnih.gov This technique employs columns with sub-2 µm particle sizes, which facilitates rapid and high-resolution separations with enhanced sensitivity. royalsocietypublishing.org In the context of this compound research, UHPLC coupled with a suitable detector, typically a mass spectrometer, is instrumental in creating a detailed chemical fingerprint of the extract. cymitquimica.com This allows for the simultaneous detection of this compound and other related metabolites, providing valuable insights into the plant's metabolic pathways. The high throughput of UHPLC also makes it ideal for comparative studies between different plant batches or extraction conditions.

A typical UHPLC method for the analysis of naphthoquinones and other phenolic compounds would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724), often with a small percentage of formic acid to improve peak shape and ionization efficiency. researchgate.netnih.govoaepublish.com

Table 1: Representative UHPLC Parameters for Naphthoquinone Analysis

| Parameter | Value |

|---|---|

| Column | C18, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV-Vis, Mass Spectrometry |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While this compound itself is a non-volatile dimeric compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for characterizing the volatile constituents of the Lippia sidoides essential oil, which may be present alongside this compound in crude extracts. herts.ac.uk The volatile profile of Lippia sidoides is rich in monoterpenes and sesquiterpenes, with thymol (B1683141) and carvacrol (B1668589) often being the major components. wikipedia.orgwikipedia.org

For the analysis of these volatile compounds, a non-polar or medium-polarity capillary column is typically used. The sample, either as a direct essential oil injection or a headspace sample, is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and polarity. The separated components are then detected and identified by mass spectrometry.

In the hypothetical case of analyzing this compound by GC-MS, a chemical derivatization step would be mandatory to increase its volatility. hplcvials.comresearchgate.net Techniques such as silylation could be employed to convert the hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) ethers, making the molecule amenable to GC analysis. hplcvials.com

Table 2: Common Volatile Compounds in Lippia sidoides Identified by GC-MS

| Compound | Retention Time (min) | Major Mass Fragments (m/z) |

|---|---|---|

| Thymol | Variable | 150, 135, 91 |

| Carvacrol | Variable | 150, 135, 107 |

| p-Cymene | Variable | 134, 119, 91 |

| γ-Terpinene | Variable | 136, 121, 93 |

Note: Retention times and mass fragments are representative and can vary based on the specific GC-MS conditions.

Advanced Mass Spectrometric Approaches

Mass spectrometry is a powerful technique for the structural elucidation and sensitive detection of natural products. For a complex molecule like this compound, advanced MS approaches are essential.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which is a critical step in determining the elemental composition of an unknown compound like this compound. nih.gov Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov This level of precision allows for the confident assignment of a molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion. researchgate.netmost.gov.bd For a dimeric naphthoquinone like this compound, HR-MS would be used to confirm its molecular formula, which is a fundamental piece of data for its structural characterization. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to generate a characteristic pattern of product ions. wikipedia.org This fragmentation pattern provides a wealth of structural information. wikipedia.org For this compound, MS/MS would be employed to probe the connectivity of the two naphthoquinone units and the nature and position of the prenyl groups. researchgate.netresearcher.life By analyzing the fragmentation pathways, researchers can deduce the core structure, the location of substituents, and the nature of the linkage between the monomeric units. researcher.life Collision-Induced Dissociation (CID) is the most common fragmentation method used for this purpose. wikipedia.org The fragmentation of related prenylated quinones often involves characteristic losses of the prenyl side chain. researchgate.net

Table 3: Hypothetical MS/MS Fragmentation Data for a Prenylated Naphthoquinone Dimer

| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Putative Neutral Loss |

|---|---|---|---|

| [M+H]+ | 20 | [M+H - C5H8]+ | Loss of isoprene (B109036) unit |

| [M+H]+ | 40 | [Monomer+H]+ | Cleavage of the dimeric linkage |

| [M-H]- | 25 | [M-H - C4H8]- | Loss from prenyl group |

Note: This table is illustrative and based on general fragmentation patterns of similar compounds.

Ion Mobility Spectrometry (IMS) for Isomer Separation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. azom.comtofwerk.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomeric compounds that cannot be resolved by chromatography or mass spectrometry alone. azom.commdpi.comdiva-portal.org In the case of this compound, which may exist as a mixture of isomers (e.g., constitutional isomers or stereoisomers), IMS could be a powerful tool for their separation and individual characterization. mdpi.comresearchgate.net The separation is based on the different drift times of the ions through a gas-filled chamber under the influence of an electric field, with more compact ions traveling faster than more extended ones. tofwerk.com

Dereplication Strategies for Rapid Identification of Known Compounds in Extracts

In natural product research, the process of rapidly identifying known compounds from complex mixtures, such as plant extracts, is known as dereplication. This critical step prevents the time-consuming and resource-intensive rediscovery of previously characterized molecules, thereby accelerating the discovery of novel bioactive compounds. For a compound like this compound, isolated from species such as Lippia sidoides, dereplication strategies are essential for efficiently profiling extracts and pinpointing target molecules. acs.orgunil.ch

The core of dereplication lies in the integration of sophisticated analytical techniques with comprehensive databases. rsc.org High-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC) are fundamental separation techniques, often coupled with photodiode array (PDA) detectors and high-resolution mass spectrometry (HR-MS). unil.chresearchgate.net This hyphenated approach, particularly UHPLC-DAD-HRMS, provides multiple layers of data—retention time, UV-Vis spectra, accurate mass, and isotopic pattern—for each compound in the extract. rsc.org

A dereplication workflow for identifying this compound and other known constituents in a Lippia extract typically involves comparing this multi-faceted analytical data against specialized databases. frontiersin.orgnih.gov These databases, which include the Dictionary of Natural Products, NAPRALERT, and ChemSpider, contain extensive records of known natural products and their associated spectral data. frontiersin.org The process involves:

Data Acquisition: An extract is analyzed using a method like UHPLC-HRMS to generate a detailed chemical profile.

Formula Prediction: The high-resolution mass data is used to predict the molecular formula for each detected peak. nih.gov

Database Searching: The predicted formulas, along with other available data like UV spectra and retention time, are searched against databases to find potential matches. rsc.orgnih.gov

Structure Annotation: The matches are ranked, and compounds are tentatively identified or "annotated." nih.gov

For instance, a dereplication strategy was successfully employed for the metabolite profiling of several Brazilian Lippia species. unil.chresearchgate.net This approach utilized high-resolution time-of-flight mass spectrometry (TOF-MS) and was effective in annotating numerous compounds, demonstrating its utility for chemotaxonomic studies and the efficient identification of constituents without prior isolation. researchgate.net Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for volatile compounds, while Nuclear Magnetic Resonance (NMR), especially when hyphenated with LC (LC-NMR), provides definitive structural information for unambiguous identification where mass spectrometry data may be insufficient. frontiersin.orgnih.govresearchgate.net

Table 1: Overview of Dereplication Techniques in Natural Product Research

| Technique | Principle | Application in Dereplication | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Separates compounds based on polarity and then fragments them to generate a characteristic mass spectrum. | Provides retention time, precursor mass, and fragment ion data for database matching. nih.gov | High sensitivity and specificity; suitable for a wide range of compounds. | May not distinguish between isomers; requires robust databases for confident identification. researchgate.net |

| GC-MS | Separates volatile or derivatized compounds based on boiling point and generates mass spectra through electron ionization. | Ideal for identifying volatile and semi-volatile compounds in extracts, such as terpenoids. rsc.org | Highly reproducible fragmentation patterns; extensive libraries (e.g., NIST) available. frontiersin.org | Limited to thermally stable and volatile compounds; derivatization may be required. |

| LC-NMR | Combines the separation power of LC with the structural elucidation capability of NMR. | Provides detailed structural information on separated compounds, confirming identities suggested by MS. nih.gov | Offers unambiguous structure confirmation. nih.gov | Relatively low sensitivity compared to MS; requires higher concentrations of the analyte. nih.gov |

| UHPLC-DAD-HRMS | Integrates rapid separation with UV detection and high-accuracy mass measurements. | A powerful combination providing retention time, UV spectrum, and accurate mass for comprehensive database queries. rsc.org | Fast analysis, high resolution, and multiple data points for increased confidence in identification. unil.ch | Data complexity can be challenging to process; success is highly dependent on database quality. researchgate.net |

Quantitative Analytical Methods in Biological Matrices for Research

The quantitative analysis of this compound and related quinone compounds in biological matrices such as plasma, serum, or urine is fundamental for pharmacokinetic and metabolic studies. These analyses demand highly sensitive and selective methods to accurately measure low concentrations of the analyte within a complex biological environment. nih.govmdpi.com Chromatographic techniques, particularly HPLC and LC-MS/MS, are the cornerstones of quantitative bioanalysis. nih.govcstti.com

Developing a quantitative method for a compound like this compound in a biological matrix involves several critical steps:

Sample Preparation: This is a crucial step to isolate the analyte from interfering endogenous components like proteins and lipids and to enrich its concentration. mdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). japsonline.com The choice of method depends on the analyte's physicochemical properties and the nature of the biological matrix. mdpi.com For quinones, SPE is often effective for cleaning up the sample and improving sensitivity. japsonline.com

Chromatographic Separation: A robust HPLC or UHPLC method is developed to achieve a clean separation of the analyte from matrix components and potential metabolites, ensuring that the measurement is not affected by co-eluting substances. cstti.com

Detection and Quantification: The choice of detector is critical for achieving the required sensitivity and selectivity. While UV detection can be used, it may lack the sensitivity for low-level quantification in biological fluids. nih.gov Fluorescence detection offers higher sensitivity for naturally fluorescent compounds or those that can be derivatized with a fluorescent tag. nih.govnih.govresearchgate.net However, tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its superior sensitivity and specificity, allowing for detection at the ng/mL or even pg/mL level. gxu.edu.cnresearchgate.net

Because analyte-free biological matrices are often unavailable for endogenous or novel compounds, calibration strategies may require the use of a surrogate matrix (e.g., charcoal-stripped plasma) or a surrogate analyte (e.g., a stable-isotope-labeled version of the compound). cstti.com

Table 2: Quantitative Analytical Methods for Quinone-Related Compounds in Biological Matrices

| Analytical Method | Biological Matrix | Sample Preparation | Detection Limit (LOD) / Quantitation Limit (LOQ) | Key Findings & Applications |

|---|---|---|---|---|

| HPLC-Fluorescence Detection | Human Serum | Liquid-Liquid Extraction (LLE) with derivatization. | LOD: 0.5 ng/mL for chlorpropamide (B1668849) (a compound derivatized to be fluorescent). researchgate.net | Derivatization can significantly improve sensitivity, making it comparable to LC-MS in some cases. researchgate.net |

| HPLC with Chemiluminescence Detection | Pharmaceutical & Biological Samples | Varies (e.g., LLE, SPE). | Not specified, but noted for high sensitivity. | Based on the generation of reactive oxygen species through the redox cycle of quinones. nih.gov |

| Wooden-Tip ESI-MS | Urine, Serum | Minimal (in-situ derivatization). | LOD: 0.22–1.48 ng for 1,4-naphthoquinone (B94277) and 1,4-anthraquinone. gxu.edu.cn | A rapid, high-throughput method that reduces sample preparation time and solvent use. gxu.edu.cn |

| LC-MS/MS | Plasma | Solid-Phase Extraction (SPE). | LOQ: 0.1 ng/mL for ubiquinone-9. | Provides high selectivity and sensitivity, essential for pharmacokinetic studies of quinones. nih.gov |

| GC-MS | Oral Fluid | LLE and SPE. | Low ng/mL range. | Suitable for a wide range of compounds; often requires derivatization for non-volatile analytes. japsonline.com |

Structure Activity Relationship Sar Studies and Derivative Research for Lippsidoquinone

Principles and Methodologies of SAR Investigations in Natural Products Chemistry

Structure-Activity Relationship (SAR) analysis is a foundational element of medicinal chemistry and drug discovery that links the chemical structure of a molecule to its biological activity. wikipedia.orgresearchgate.net The core principle is that the specific arrangement of atoms and functional groups in a compound dictates its interaction with biological targets like enzymes or receptors, and thus governs its pharmacological effects. creative-proteomics.com In the context of natural products, SAR studies aim to identify the key structural motifs (the pharmacophore) responsible for the desired activity and to guide the modification of the natural compound to create analogues with improved properties, such as enhanced potency, better selectivity, or reduced toxicity. creative-proteomics.comnih.gov

The process of SAR investigation typically follows a systematic workflow:

Hit Identification: A natural product with a confirmed biological activity, such as Lippsidoquinone, is identified as a "hit" or lead compound.

Structural Elucidation: The exact chemical structure, including stereochemistry, is determined using techniques like NMR spectroscopy and mass spectrometry. acs.org

Hypothesis Generation: Based on the structure, medicinal chemists form hypotheses about which functional groups or structural features are crucial for the observed activity.

Analogue Synthesis: A series of related compounds (analogues) are synthesized where specific parts of the lead molecule are systematically modified. nih.gov This can involve removing functional groups, altering their position, changing alkyl chains, or introducing new groups. biomedres.us

Biological Evaluation: The synthesized analogues are tested using the same biological assays as the parent compound to measure how the structural modifications have affected their activity. nih.gov

Data Analysis: The results are analyzed to establish a relationship between structural changes and biological response. This can be qualitative or, through more advanced methods, quantitative (QSAR). creative-proteomics.com

Modern SAR investigations employ a combination of experimental and computational methods to accelerate the process.

| Methodology | Description | Application in Natural Product Research |

| Experimental Assays | Involve the synthesis and biological testing of a series of structurally related analogues to measure changes in activity. creative-proteomics.com | The primary method for generating empirical data. Used to test hypotheses about the importance of specific functional groups on a natural product scaffold. |

| Computational Modeling | Uses computer software to build 3D models of molecules and simulate their interactions with biological targets (e.g., molecular docking). | Predicts how a natural product or its designed analogues might bind to a target protein, helping to prioritize which analogues to synthesize. |

| QSAR | Quantitative Structure-Activity Relationship uses mathematical models to correlate physicochemical properties (like lipophilicity, electronic effects, and steric factors) with biological activity. wikipedia.org | Creates predictive models to estimate the activity of unsynthesized analogues, streamlining the optimization process. |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. | Defines the critical features of a natural product lead, guiding the design of new molecules that retain these features on simpler scaffolds. |

Elucidation of Structural Features Influencing this compound's Observed Biological Activities

While comprehensive SAR studies detailing the specific structural contributions to this compound's cytotoxicity have not been extensively published, insights can be drawn from its chemical class. vt.edu this compound is a dimeric prenylated naphthoquinone. researchgate.net The biological activity of naphthoquinones is often attributed to the reactivity of the quinone ring system. mdpi.com A primary mechanism of action for many quinones is their ability to undergo redox cycling, which leads to the generation of reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide. unizik.edu.ng This increase in ROS can induce oxidative stress within cancer cells, leading to DNA damage, protein oxidation, and ultimately, apoptosis (programmed cell death). unizik.edu.ng

Based on the SAR of related naphthoquinones, several structural features of this compound are likely crucial for its bioactivity:

The Naphthoquinone Core: This is the fundamental pharmacophore. The two carbonyl groups are essential for the redox cycling that generates ROS.

The Prenyl Group: The isoprenoid side chain can influence the compound's lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets. It can also contribute to binding interactions within a target's hydrophobic pockets.

The significant cytotoxic activity of this compound against human leukemia cell lines (HL60 and CEM) suggests these features work in concert to create a potent compound. acs.org However, without specific studies on this compound analogues, the precise contribution of each feature remains a subject for future investigation.

Role of Functional Group Modifications on Biological Response

General Impact of Functional Group Modifications:

| Modification Type | Potential Effects on Biological Response |

| Adding Hydrophilic Groups (-OH, -NH₂, -COOH) | Increases water solubility, which can affect absorption and distribution. Can introduce new hydrogen bonding interactions with the target. reachemchemicals.com |

| Adding Lipophilic Groups (Alkyl chains, Aryl groups) | Increases lipophilicity, potentially improving membrane permeability. Can enhance binding to hydrophobic pockets in a target protein. |

| Introducing Electron-Withdrawing Groups (-NO₂, -CF₃, Halogens) | Alters the electronic character of the molecule, which can change the reactivity of nearby groups (e.g., making a quinone a better electron acceptor). biomedres.us |

| Introducing Electron-Donating Groups (-OCH₃, -NH₂) | Alters the electronic character of the molecule, which can impact redox potential and binding interactions. biomedres.us |

| Bioisosteric Replacement | Replacing a functional group with another that has a similar size, shape, and electronic character (e.g., replacing -OH with -NH₂ or -SH) to fine-tune activity or improve metabolic stability. biomedres.us |

For this compound, modifying its key functional groups would be expected to have significant consequences for its cytotoxic activity.

Quinone Carbonyls: Reduction of one or both carbonyls would likely eliminate redox cycling capabilities and drastically reduce or abolish cytotoxicity.

Hydroxyl Groups: Converting the -OH groups to methoxy (B1213986) (-OCH₃) groups would prevent hydrogen bonding and alter the electronic nature of the rings, which would help determine if these groups are essential for target interaction.

Prenyl Chain: Shortening, lengthening, or removing the prenyl chain would directly test its role in lipophilicity and target binding. Creating an epoxide on the double bond of the chain could introduce a new reactive site for covalent modification of a target.

Ultimately, a systematic synthetic and evaluation effort is required to move from the initial discovery of this compound to a true understanding of its therapeutic potential and the specific roles of its constituent functional groups.

Theoretical Chemistry and Computational Studies of Lippsidoquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that applied quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure, reactivity descriptors (e.g., HOMO-LUMO energies), or electrostatic potential of Lippsidoquinone. While such methods are widely used for other natural products to understand their chemical behavior, this specific analysis has not been reported for this compound. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

There is no evidence in the current scientific literature of molecular docking or molecular dynamics simulations being performed with this compound. These computational techniques are crucial for predicting how a compound might bind to a biological target, such as a protein or enzyme, and for elucidating its potential mechanism of action at the molecular level. Although these methods have been applied to other quinones and natural products, studies specifically investigating this compound's interactions with potential biological targets are not available. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include this compound. QSAR studies are used to correlate the chemical structure of compounds with their biological activity, which can help in predicting the activity of new analogs and in optimizing lead compounds. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which has not been established for a series including this compound.

In Silico Approaches for Predicting Metabolic Transformations

There are no reports on the use of in silico tools to predict the metabolic fate of this compound. Computational platforms like MetaSite or BioTransformer are employed to predict how a compound might be transformed by metabolic enzymes, such as cytochrome P450s. moldiscovery.comnih.gov This information is vital for understanding a compound's potential bioavailability and toxicity. However, such predictive studies have not been published for this compound.

Future Research Directions and Emerging Paradigms in Lippsidoquinone Studies

Exploration of Undiscovered Biological Targets and Deeper Mechanistic Insights

Future investigations into Lippsidoquinone will likely prioritize the identification of novel biological partners and a more profound understanding of its mechanism of action. Quinone compounds are known to interact with a variety of cellular components, and their biological effects are often complex. nih.gov Key research will likely focus on two primary mechanisms: covalent bond formation and redox cycling.

As electrophiles, quinones can form covalent adducts with nucleophilic residues on cellular macromolecules, particularly cysteine residues within proteins. nih.gov This suggests that future research on this compound could uncover a range of protein targets whose functions are modulated by direct alkylation. nih.gov Potential protein targets for quinones include enzymes and signaling proteins such as heat shock proteins, cyclooxygenase-2 (COX-2), IκB kinase (IKK), and Kelch-like ECH-associated protein 1 (Keap1). nih.govresearchgate.net Identifying the specific proteins that this compound modifies will be crucial to understanding its cellular impact.

Alternatively, the redox activity of the quinone moiety allows it to participate in one- and two-electron reduction processes. bohrium.com This can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which can induce oxidative stress and modulate redox-sensitive signaling pathways. nih.govnih.gov Deeper mechanistic studies should aim to elucidate the specific balance between this compound's alkylating potential and its capacity for redox cycling, as this will determine its ultimate biological effects, from cytotoxicity to potential cytoprotection. researchgate.net

Table 1: Potential Biological Targets and Mechanistic Angles for this compound

| Category | Potential Target/Mechanism | Research Focus |

| Protein Alkylation | Protein Sulfhydryls (e.g., Keap1, IKK) | Identification of specific protein adducts and the functional consequences of their modification. |

| DNA | Investigation of potential DNA alkylation and its implications. | |

| Redox Cycling | Generation of Reactive Oxygen Species (ROS) | Quantifying ROS production and its role in downstream signaling and cellular fate. |

| Depletion of Cellular Reductants | Measuring the impact on levels of GSH and NAD(P)H. nih.gov | |

| Enzyme Inhibition | P450s, Topoisomerases | Screening for inhibitory activity against key enzymes involved in metabolism and cell proliferation. nih.govbohrium.com |

Application of Biotechnological Approaches for Enhanced Production and Diversification

The limited availability of many natural products from their native sources presents a significant bottleneck for research and development. routledge.com Biotechnological strategies offer a sustainable and scalable alternative for the production of this compound. longdom.org Plant cell and tissue culture techniques, such as hairy root cultures, have shown promise for producing complex secondary metabolites in controlled bioreactor systems. frontiersin.orgnih.govresearchgate.net For this compound, developing stable hairy root or cell suspension cultures could provide a consistent and optimizable supply. nih.gov

Furthermore, biotechnology enables the diversification of the core this compound structure to create novel analogues with potentially improved properties. frontiersin.orgnih.gov This can be achieved through several key approaches:

Metabolic Engineering : By identifying the biosynthetic gene cluster (BGC) responsible for this compound production, researchers can use tools like CRISPR/Cas9 to modify the pathway. longdom.orgresearchgate.net This could involve overexpressing rate-limiting enzymes to increase yield or introducing genes from other organisms to produce novel derivatives. nih.gov

Elicitation : Treating plant cultures with biotic or abiotic elicitors (e.g., jasmonic acid, fungal extracts) can stimulate the production of secondary metabolites as a defense response, potentially boosting this compound yields. nih.gov

Biocatalysis : Utilizing isolated enzymes or whole-cell systems to perform specific chemical transformations on the this compound scaffold is a powerful method for late-stage diversification. frontiersin.orgresearchgate.net This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. frontiersin.org

Table 2: Biotechnological Strategies for this compound Research

| Strategy | Description | Potential Application for this compound |

| Plant Tissue Culture | Cultivation of plant cells or organs (e.g., hairy roots) in vitro. frontiersin.org | Scalable and sustainable production of this compound. researchgate.net |

| Metabolic Engineering | Genetic modification of biosynthetic pathways. longdom.org | Enhanced yield and generation of novel structural analogues. |

| Elicitation | Use of stress-inducing agents to boost metabolite synthesis. nih.gov | Increased productivity in cell or organ culture systems. |

| Biocatalysis | Enzyme-mediated structural modification. frontiersin.org | Late-stage diversification to create a library of derivatives. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Synthesis

Target Identification and Bioactivity Prediction : AI algorithms can analyze vast biological datasets to predict potential protein targets for this compound and forecast its bioactivities. cas.orgijrpas.com This can help prioritize experimental validation and uncover new therapeutic applications. ijrpas.com

Virtual Screening and De Novo Design : ML models can screen virtual libraries to identify compounds with similar properties to this compound or use its structure as a template for de novo design, generating novel molecules with optimized characteristics. tijer.orgijrti.org

Synthesis Planning : Retrosynthesis AI platforms can analyze the this compound structure and propose efficient chemical synthesis routes, a critical step for producing analogues that are not accessible through biotechnology. labiotech.eunih.gov

Multi-Omics Data Integration : AI is particularly adept at integrating complex datasets from genomics, proteomics, and metabolomics to build comprehensive models of a compound's biological effects. ijrti.org

The MIT Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is an example of a collaborative effort to create such advanced AI tools for chemical discovery and manufacturing. mit.edunih.gov

Development of Novel Analytical Tools for Comprehensive Metabolomics and Proteomics

To fully understand the biological impact of this compound, it is essential to move beyond single-target interactions and capture its effects on a global scale. Modern analytical platforms for metabolomics and proteomics provide the necessary tools for this systems-level analysis. nih.gov

The primary technologies in this space are high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Advanced Mass Spectrometry : Instruments like the Thermo Scientific Orbitrap series provide the high resolution and mass accuracy required to identify and quantify hundreds to thousands of metabolites and proteins from biological samples. wistar.orgumcgresearch.orgthermofisher.com This allows researchers to generate a detailed "fingerprint" of the cellular state before and after treatment with this compound.

Data Analysis Platforms : The complexity of omics data necessitates sophisticated software for processing and interpretation. boku.ac.at Web-based tools like MetaboAnalyst and POMAShiny offer comprehensive workflows for statistical analysis, data visualization, and pathway mapping, helping to translate raw data into biological insights. nih.govplos.org

SWATH-MS : Sequential Windowed Acquisition of all THeoretical fragment ion spectra (SWATH) is an emerging data-independent acquisition (DIA) technique that provides a more comprehensive and reproducible snapshot of the proteome or metabolome, overcoming limitations of traditional methods. mdpi.com Applying SWATH-based workflows could reveal subtle but significant changes induced by this compound.

Table 3: Key Analytical Technologies for this compound Systems Biology

| Technology | Platform/Tool | Application |

| Mass Spectrometry | LC-MS (e.g., Orbitrap, QTOF) | Global, untargeted profiling of metabolites and proteins. wistar.orgumcgresearch.org |

| SWATH/DIA-MS | Comprehensive and reproducible quantification of the proteome/metabolome. mdpi.com | |

| Data Analysis Software | MetaboAnalyst, POMAShiny, MS-DIAL | Statistical analysis, feature identification, and pathway mapping. nih.govplos.orgmdpi.com |

| Cellular Metabolism | Agilent Seahorse Analyzer | Real-time measurement of key metabolic functions like mitochondrial respiration. wistar.org |

Potential as a Scaffold for Rational Design of Bioactive Molecules

Natural products are often considered "privileged scaffolds" because their structures have been evolutionarily pre-validated to interact with biological targets. nih.gov The core structure of this compound can serve as an excellent starting point for the rational design and semi-synthesis of new chemical entities. rsc.orgrsc.org

This approach, known as natural product-inspired synthesis, aims to retain the key pharmacophoric features of the natural product while modifying its structure to improve potency, selectivity, or pharmacokinetic properties. biomedpharmajournal.orgresearchgate.net By using the isolated this compound as a scaffold, researchers can avoid resource-intensive de novo synthesis of the core structure. rsc.org Late-stage functionalization, a process where complex molecules are selectively modified in the final steps of a synthesis, is a powerful strategy for rapidly generating diverse libraries of this compound derivatives. researchgate.net

The goal is to create a collection of analogues that systematically explore the chemical space around the parent molecule. benthamdirect.com This library can then be screened to identify compounds with enhanced therapeutic potential, transforming the initial discovery of this compound into a platform for developing optimized drug candidates. nih.gov

Q & A

Q. How can contradictory data on this compound's cytotoxicity across cell lines be systematically analyzed?

- Methodological Answer : Discrepancies may arise from cell line heterogeneity (e.g., genetic mutations in HL60 vs. SW1573) or assay conditions (e.g., exposure duration). Use meta-analysis to aggregate data, stratifying results by cell type, dosage, and assay methodology. Cross-tabulated databases (e.g., Table 1 in cytotoxicity studies) enable comparative analysis of variables .

Q. What experimental designs are optimal for elucidating this compound's mechanism of action?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with functional assays. For example:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Functional Validation : siRNA knockdown of candidate genes (e.g., apoptosis regulators) to confirm their role in this compound-induced cytotoxicity.

Triangulating data from multiple methods reduces bias and strengthens mechanistic claims .

Q. How can researchers apply the FINER criteria to develop hypotheses about this compound's selectivity for leukemia cells?

- Methodological Answer :

- Feasible : Access to leukemia/non-leukemia cell lines and cytotoxicity assay resources.

- Interesting : Addresses gaps in understanding naphthoquinone selectivity.

- Novel : Explores understudied molecular targets (e.g., folate receptors in leukemia).